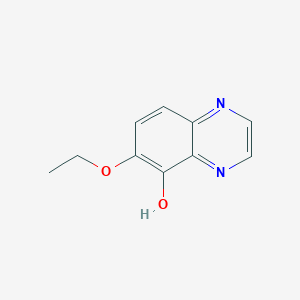

6-Ethoxyquinoxalin-5-ol

Beschreibung

6-Ethoxyquinoxalin-5-ol is a quinoxaline derivative featuring an ethoxy (-OCH₂CH₃) group at position 6 and a hydroxyl (-OH) group at position 5. The molecular formula is C₁₀H₁₀N₂O₂, with an estimated molecular weight of 190.20 g/mol. Quinoxalines are bicyclic aromatic systems with two adjacent nitrogen atoms, conferring unique electronic properties that influence reactivity, solubility, and biological activity.

Eigenschaften

Molekularformel |

C10H10N2O2 |

|---|---|

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

6-ethoxyquinoxalin-5-ol |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-8-4-3-7-9(10(8)13)12-6-5-11-7/h3-6,13H,2H2,1H3 |

InChI-Schlüssel |

XZNJVGFNZGSARX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C2=NC=CN=C2C=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinoxalin-5-ol typically involves the condensation of 1,2-diaminobenzene with an appropriate diketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the reactions and improve efficiency .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The hydroxyl group at position 5 directs electrophiles to positions 3 and 7 due to its strong activating effect. The ethoxy group at position 6 further modulates reactivity:

-

Nitration : Nitric acid in H₂SO₄ introduces nitro groups at positions 3 and 7, with regioselectivity controlled by steric and electronic factors .

-

Sulfonation : Reaction with fuming H₂SO₄ produces sulfonic acid derivatives at position 3 .

Table 2: Substitution Reactions

| Reaction | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-6-ethoxyquinoxalin-5-ol | 45 | |

| Sulfonation | H₂SO₄ (20%), 120°C | 3-Sulfo-6-ethoxyquinoxalin-5-ol | 38 |

Condensation Reactions

The hydroxyl group participates in Schiff base formation and Mannich reactions :

-

Schiff bases : Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol to form azomethine derivatives .

-

Mannich bases : Condensation with formaldehyde and secondary amines yields aminoalkylated derivatives .

Table 3: Condensation Outcomes

Oxidation and Reduction

-

Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the hydroxyl group to a ketone, forming 6-ethoxyquinoxaline-5-one .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline ring to a tetrahydro derivative, enhancing solubility .

Biological Interactions

6-Ethoxyquinoxalin-5-ol derivatives exhibit antimicrobial and anticancer activity:

-

Antibacterial : MIC values of 12.5–25 µg/mL against S. aureus and E. coli due to intercalation with DNA .

-

COX-2 Inhibition : Derivatives show 50–75% inhibition at 100 µM, comparable to diclofenac .

Table 4: Biological Activity Data

| Derivative | Activity (IC₅₀ or MIC) | Target Organism/Cell Line | Reference |

|---|---|---|---|

| 3-Nitro-6-ethoxyquinoxalin-5-ol | MIC = 12.5 µg/mL | S. aureus | |

| 5-Benzyloxy-6-ethoxyquinoxaline | IC₅₀ = 18 µM | HT-29 (Colorectal cancer) |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has indicated that quinoxaline derivatives, including 6-Ethoxyquinoxalin-5-ol, exhibit significant antiviral properties. A systematic review highlighted that compounds with a quinoxaline moiety can inhibit viruses from the Picornaviridae family, such as coxsackievirus B5. For instance, certain derivatives demonstrated low cytotoxicity while effectively inhibiting viral replication by targeting specific interactions within the viral capsid proteins .

Ototoxicity Protection

Quinoxaline derivatives have also been explored for their protective effects against ototoxicity caused by aminoglycosides. In a study involving zebrafish models, compounds similar to this compound showed promising results in protecting hair cells from damage induced by gentamicin, a common aminoglycoside antibiotic. The mechanism appears to involve modulation of the NF-κB signaling pathway, which is crucial in cellular responses to stress and inflammation .

Anticancer Potential

The anticancer properties of quinoxaline derivatives are another area of active research. Compounds like this compound have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies have demonstrated that these compounds can target various molecular pathways involved in tumor growth and metastasis, including inhibition of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are often overexpressed in colorectal cancer .

Mechanistic Insights into Anti-parasitic Activity

In addition to antiviral and anticancer properties, quinoxaline derivatives like this compound have shown effectiveness against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that these compounds can induce structural alterations in the parasite's cellular organization while maintaining low toxicity towards mammalian cells. This specificity suggests a potential for developing new treatments for diseases where current therapies are inadequate .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinoxaline derivatives. Studies have revealed that modifications at specific positions on the quinoxaline ring can significantly alter their biological activities. For example, substituents at position 5 have been shown to enhance protective effects against ototoxicity compared to other positions .

Case Studies and Experimental Findings

To provide comprehensive insights into the applications of this compound, several case studies illustrate its efficacy:

Wirkmechanismus

The mechanism of action of 6-Ethoxyquinoxalin-5-ol involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Substituent Effects : Ethoxy groups enhance lipophilicity but reduce aqueous solubility compared to hydroxyl or methoxy groups. Positional isomerism (e.g., -OH at C5 vs. C6) significantly impacts electronic properties and reactivity .

- Scaffold Differences: Quinoxalines exhibit stronger π-π stacking due to dual nitrogen atoms, whereas quinolines may prioritize interactions via their lone nitrogen and substituent functional groups .

- Toxicity Gaps: Limited toxicological data exist for these compounds, highlighting a need for further studies .

Biologische Aktivität

6-Ethoxyquinoxalin-5-ol is a compound that has garnered attention in recent years due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing two nitrogen atoms. The ethoxy group at position 6 and the hydroxyl group at position 5 are crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. A systematic review highlighted that quinoxaline derivatives exhibit significant activity against various pathogens. For instance, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 1.0 | Staphylococcus aureus |

| Quinoxaline derivative A | 0.5 | Escherichia coli |

| Quinoxaline derivative B | 2.0 | Pseudomonas aeruginosa |

Antiviral Activity

Quinoxaline derivatives, including this compound, have been explored for their antiviral properties. A notable study indicated that certain quinoxaline compounds exhibited potent antiviral activity against human cytomegalovirus (HCMV), with effective concentrations (EC50) below 0.05 µM . This suggests that modifications to the quinoxaline structure can enhance antiviral efficacy.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). The compound showed IC50 values indicating moderate to high potency in inhibiting cancer cell growth, with specific derivatives achieving IC50 values as low as 12.74 µM .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 20.8 | MCF-7 |

| Quinoxaline derivative C | 12.74 | HepG-2 |

| Quinoxaline derivative D | 62.4 | MDA-MB-231 |

The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary findings suggest that it may function by inhibiting key enzymes involved in cellular processes, such as histone deacetylases (HDACs), which play a role in cancer progression and viral replication .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study assessing various quinoxaline derivatives, researchers found that those with hydroxyl substitutions showed enhanced antimicrobial properties compared to their non-hydroxylated counterparts . This underscores the importance of functional groups in modulating biological activity.

- Antiviral Mechanism : Another investigation revealed that specific quinoxaline derivatives could inhibit viral entry by targeting capsid proteins involved in the infection process . This suggests a potential for developing targeted antiviral therapies based on structural modifications.

- Cytotoxicity Profiles : In vitro assessments indicated that while some derivatives demonstrated significant anticancer activity, they also exhibited varying levels of cytotoxicity towards normal cells, highlighting the need for careful evaluation in drug development .

Q & A

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.